

## Anisodamine in Septic Shock: A Comparative Analysis of Clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Anisodamine, a derivative of the plant Anisodus tanguticus, has been investigated as a potential adjunctive therapy for septic shock, a life-threatening condition with high mortality. This guide provides a comparative analysis of the clinical evidence from key multicenter randomized controlled trials (RCTs), focusing on quantitative outcomes and experimental methodologies. The aim is to offer an objective resource for researchers and drug development professionals evaluating the therapeutic potential of **anisodamine** in this critical care setting.

# Comparative Efficacy of Anisodamine in Septic Shock

Two major multicenter RCTs have evaluated the efficacy of **anisodamine** in patients with septic shock. The following tables summarize the key findings from these studies, providing a side-by-side comparison of their primary and secondary outcomes.

Table 1: Comparison of Mortality Outcomes



| Outcome             | ACIdoSIS Trial (Yu et al.)[1] [2] | Anisodamine Hydrobromide Trial[3][4] |
|---------------------|-----------------------------------|--------------------------------------|
| Primary Endpoint    | Hospital Mortality                | 28-Day Mortality                     |
| Anisodamine Group   | 30% (54/181)                      | 26.1% (53/203)                       |
| Control Group       | 36% (63/174)                      | 35.8% (72/201)                       |
| P-value             | 0.348                             | <0.05                                |
| Secondary Endpoints |                                   |                                      |
| 7-Day Mortality     | Not Reported                      | Lower in Anisodamine Group (p<0.05)  |
| Hospital Mortality  | -                                 | Lower in Anisodamine Group (p<0.05)  |

Table 2: Comparison of Hemodynamic and Metabolic Outcomes

| Outcome                             | ACIdoSIS Trial (Yu et al.)[1] [5]                                                            | Anisodamine Hydrobromide Trial[3][4]                   |
|-------------------------------------|----------------------------------------------------------------------------------------------|--------------------------------------------------------|
| Serum Lactate Levels                | Significantly lower in the anisodamine group after day 3.                                    | Not specifically reported as a comparative outcome.    |
| Vasopressor Use                     | Patients in the treated group<br>were less likely to receive<br>vasopressors on day 5 and 6. | Longer vasopressor-free days in the anisodamine group. |
| Vasopressor-free days within 7 days | Not Reported                                                                                 | Longer in Anisodamine Group                            |

## **Detailed Experimental Protocols**

Understanding the methodologies of these trials is crucial for interpreting their findings. The following table outlines the key aspects of their experimental designs.

Table 3: Comparison of Experimental Protocols



| Parameter          | ACIdoSIS Trial (Yu et al.)[6] [7][8]                                                                                                             | Anisodamine Hydrobromide Trial[3][4]                                                                                                                                                                    |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design       | Multicenter, open-label, randomized controlled trial.[8]                                                                                         | Prospective, multicenter, randomized controlled trial.[3] [4]                                                                                                                                           |
| Inclusion Criteria | Adults with septic shock requiring vasopressors despite adequate fluid resuscitation.[6]                                                         | Adults (≥18 years) with septic<br>shock as defined by Sepsis-3<br>criteria.[4]                                                                                                                          |
| Exclusion Criteria | Age < 15 years, moribund, ICU stay > 24h at enrollment, contraindications to anisodamine (e.g., elevated intracranial pressure, glaucoma).[6][8] | Expected to die within 24 hours, contraindications to anisodamine or low-molecular-weight heparin, terminal malignancies, severe immunodeficiency, severe liver or kidney dysfunction, pregnancy.[4][9] |
| Intervention       | Anisodamine: 10 mg intravenous bolus, followed by 0.1–0.5 mg/kg/h infusion.[8]                                                                   | Anisodamine Hydrobromide: 0.5 mg/kg intravenous bolus (minimum 20 mg, maximum 40 mg), followed by 0.02–0.1 mg/kg/h infusion (maximum 200 mg/day).[4]                                                    |
| Control Group      | Usual care without anisodamine.[8]                                                                                                               | Conventional treatment without anisodamine hydrobromide.[4]                                                                                                                                             |
| Primary Outcome    | Hospital mortality.[8]                                                                                                                           | 28-day mortality.[3][4]                                                                                                                                                                                 |
| Secondary Outcomes | Ventilator-free days at 28 days,<br>vasopressor-free days at 28<br>days, serum lactate, SOFA<br>score.[1]                                        | 7-day mortality, hospital mortality, hospital length of stay, vasopressor-free days within 7 days, serum lactate level, lactate clearance, SOFA score.[3][10]                                           |



### Signaling Pathways and Experimental Workflow

The therapeutic effects of **anisodamine** in septic shock are believed to be mediated through its influence on inflammatory pathways. Preclinical studies have elucidated some of the potential mechanisms of action.

# Proposed Signaling Pathway of Anisodamine in Septic Shock

**Anisodamine** is a non-specific muscarinic antagonist.[11] In the context of septic shock, it is proposed to exert its anti-inflammatory effects through the cholinergic anti-inflammatory pathway.[12] By blocking muscarinic acetylcholine receptors, **anisodamine** may increase the availability of acetylcholine to bind to the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells like macrophages.[13] This interaction is thought to inhibit the activation of the transcription factor NF-κB, a key regulator of pro-inflammatory cytokine production.[12] Animal studies have shown that **anisodamine** can inhibit the NF-κB and NLRP3 pathways, and in some cases activate the PI3K-AKT pathway, leading to reduced inflammation and apoptosis. [14]



Click to download full resolution via product page

Anisodamine's proposed anti-inflammatory signaling pathway.





### **Clinical Trial Workflow**

The workflow of the multicenter randomized controlled trials investigating **anisodamine** for septic shock generally followed a standard sequence of patient screening, randomization, intervention, and outcome assessment.





Click to download full resolution via product page

Generalized workflow of the anisodamine clinical trials.



In conclusion, the available clinical trial data on **anisodamine** for septic shock presents a mixed but promising picture. While the ACIdoSIS trial did not show a statistically significant reduction in hospital mortality, the **Anisodamine** Hydrobromide trial demonstrated a significant decrease in 28-day mortality. Both studies suggested potential benefits in improving hemodynamic and metabolic parameters. The differing results may be attributable to variations in study design, patient populations, and dosing regimens. Further well-designed, large-scale randomized controlled trials are warranted to definitively establish the role of **anisodamine** as an adjunctive therapy in septic shock and to optimize its clinical application. The preclinical evidence for its anti-inflammatory mechanism provides a strong rationale for continued investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock: a multicentre randomized c... [ouci.dntb.gov.ua]
- 3. Anisodamine hydrobromide in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anisodamine hydrobromide in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock: a multicentre randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - Zhang - Annals of Translational Medicine [atm.amegroups.org]







- 8. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock: a multicentre randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Beneficial effects of anisodamine in shock involved cholinergic anti-inflammatory pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ameliorative effect of anisodamine (654-1/654-2) against myocardial dysfunction induced by septic shock via the NF-κB/NLRP-3 or the PI3K-AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anisodamine in Septic Shock: A Comparative Analysis
  of Clinical Evidence]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1666042#meta-analysis-of-clinical-trials-on-anisodamine-for-septic-shock]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com